N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H22FN3O4S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.13150553 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies : The synthesis of compounds related to N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide often involves advanced organic synthesis techniques. For example, Spjut et al. (2010) explored the use of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection, demonstrating the flexibility and utility of sulfonyl groups in synthesizing complex molecules (Spjut, Qian, & Elofsson, 2010).
Chemical Properties and Stability : Studies on the stability and reactivity of sulfone-containing compounds provide insights into their potential applications in drug design and development. For instance, the stability of ether-sulfone-dicarboxylic acids under various conditions offers a glimpse into the robustness of sulfone-linked structures, which could be relevant for designing compounds with specific pharmacokinetic properties (Hsiao & Huang, 1997).
Pharmacological Applications
- GyrB Inhibitors : The design and synthesis of thiazole-aminopiperidine hybrid analogues, including structures similar to the one , have shown promise as inhibitors of Mycobacterium tuberculosis GyrB, indicating potential applications in the development of new antituberculosis agents. One such compound demonstrated significant activity against both in vitro assays and Mycobacterium tuberculosis, highlighting the therapeutic potential of these molecules (Jeankumar et al., 2013).
Material Science Applications
- Polymer Synthesis : The inclusion of sulfone and piperidine structures in the backbone of polymers has been explored to enhance material properties. For example, Liu et al. (2013) synthesized soluble fluorinated polyamides containing pyridine and sulfone moieties, which displayed remarkable thermal stability and transparency, suggesting applications in high-performance materials (Liu et al., 2013).
Properties
IUPAC Name |
N-(3-carbamoylphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c21-18-7-2-1-4-16(18)13-29(27,28)24-10-8-14(9-11-24)20(26)23-17-6-3-5-15(12-17)19(22)25/h1-7,12,14H,8-11,13H2,(H2,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDUXEWSAPRUAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(=O)N)S(=O)(=O)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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